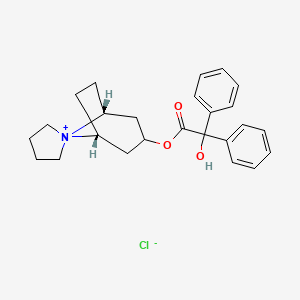

C25H30ClNO3

Description

Historical Development of Trospium (B1681596) Chloride Research and Discovery

The synthesis of trospium chloride was first described in scientific literature, leading to its patenting in 1966. newdrugapprovals.org Following its discovery, trospium chloride received approval for medical use in Europe in 1974. newdrugapprovals.orgwikipedia.org Decades later, it was first approved for use in the United States in 2004, with an extended-release version becoming available in 2007. newdrugapprovals.org This timeline highlights a sustained period of research and development, transitioning from initial chemical synthesis to widespread medical application and further formulation advancements.

Fundamental Role as a Muscarinic Receptor Antagonist in Pharmacological Research

Trospium chloride functions as a non-selective muscarinic receptor antagonist, meaning it blocks the effects of acetylcholine (B1216132) at muscarinic receptors found in various cholinergically innervated organs. wikipedia.orgdrugbank.comfda.gov This antagonistic action leads to the relaxation of smooth muscle, a key mechanism in its pharmacological profile. wikipedia.orgdrugbank.comfda.gov Receptor assays have demonstrated that trospium chloride exhibits high and comparable affinity for all five muscarinic acetylcholine receptor subtypes: M1, M2, M3, M4, and M5. newdrugapprovals.orgwikipedia.orgresearchgate.net Critically, it shows negligible affinity for nicotinic receptors at concentrations relevant to therapeutic use. wikipedia.orgfda.govhres.canih.gov

A defining characteristic of trospium chloride is its chemical nature as a quaternary ammonium (B1175870) cation. newdrugapprovals.orgpatsnap.com This positively charged structure renders the compound hydrophilic, significantly limiting its ability to cross lipid membranes, including the blood-brain barrier (BBB). newdrugapprovals.orgresearchgate.netnih.govpatsnap.comnih.govtaylorandfrancis.comresearchgate.netfda.gov This peripheral restriction is a central aspect of its pharmacological research, distinguishing it from other anticholinergic agents by minimizing central nervous system (CNS) activity. researchgate.netnih.govnih.govtaylorandfrancis.comresearchgate.net

Table 1: Trospium Chloride Muscarinic Receptor Binding Affinities

| Target Receptor | Affinity (Ki, nM) | Species |

| M1 | 3.5 | Human |

| M2 | 1.1 | Human |

| M3 | 1.0 | Human |

| M4 | 1.4 | Human |

| M5 | 6.0 | Human |

| Note: Values represent Ki (inhibition constant), where a smaller value indicates stronger binding. wikipedia.org |

Scope of Academic Research on Trospium Chloride Beyond Clinical Applications

Academic research on trospium chloride extends beyond its primary clinical indications, exploring its unique properties in various pharmacological contexts.

One significant area of research involves its combination with xanomeline (B1663083) for the treatment of schizophrenia. drugbank.compatsnap.comwjgnet.comhcplive.commdpi.compatsnap.com Xanomeline acts as a muscarinic receptor agonist, primarily targeting M1 and M4 receptors in the central nervous system to address symptoms of schizophrenia. wjgnet.comhcplive.com However, xanomeline can also activate peripheral muscarinic receptors, leading to undesirable cholinergic side effects. patsnap.comwjgnet.com Trospium chloride, as a peripherally restricted muscarinic antagonist, is co-administered to mitigate these peripheral effects without interfering with xanomeline's central mechanism of action, due to trospium chloride's inability to cross the blood-brain barrier. patsnap.comwjgnet.comhcplive.commdpi.compatsnap.com This combination therapy, known as KarXT, represents a novel approach in neuropsychiatric pharmacotherapy, leveraging trospium chloride's peripheral action for synergistic clinical implications. patsnap.comhcplive.commdpi.com

Further academic inquiry has focused on confirming and characterizing trospium chloride's minimal CNS penetration and its implications for cognitive function. Studies, including electroencephalographic (EEG) and cerebrospinal fluid analyses, have been conducted in healthy volunteers to quantify its central nervous system effects, consistently showing no significant EEG effects and undetectable levels in cerebrospinal fluid. nih.govresearchgate.net Research has also investigated its impact on cognitive function, with studies indicating no significant changes in learning or recall. researchgate.netisrctn.com This research underscores the compound's potential as a peripherally selective pharmacological tool.

Preclinical and comparative pharmacological studies have also been a focus. Research using porcine and human detrusor muscle strips has demonstrated that trospium chloride is considerably more potent than other anticholinergic agents, such as oxybutynin (B1027) and tolterodine (B1663597), in inhibiting contractile responses induced by carbachol (B1668302) and electrical stimulation. nih.gov Additionally, in vivo human studies have explored its effects on jejunal motility, revealing that trospium chloride can significantly prolong the duration of irregular contractile activity after meals and decrease its contraction frequency and amplitude. nih.gov

Research into trospium chloride's application in pediatric populations with detrusor overactivity has also been conducted, with studies investigating its efficacy and tolerability in children. urotoday.comresearchgate.net These studies contribute to a broader understanding of its pharmacological effects across different age groups and specific conditions. urotoday.comresearchgate.net

Properties

IUPAC Name |

[(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSYOQWLPPAOA-HLUKFBSCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Aspects of Trospium Chloride

Chemical Classification and Structural Features Relevant to Pharmacological Activity

Trospium (B1681596) chloride, chemically designated as (1α, 3β, 5α)-3-[(Hydroxydiphenylacetyl)oxy]spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride, possesses a distinctive molecular architecture that is central to its pharmacological profile. fda.gov It is classified as a quaternary ammonium (B1175870) compound, a key feature that significantly influences its absorption, distribution, and interaction with biological targets. rjpbcs.comopenaccessjournals.com The molecule is a carboxylic ester formed from the condensation of hydroxy(diphenyl)acetic acid and (1S,3R,5R)-3-hydroxy-8λ⁵-azaspiro[bicyclo[3.2.1]octane-8,1'-pyrrolidin]-8-ylium. nih.gov

The most critical structural feature of trospium chloride is its quaternary ammonium structure . This permanent positive charge renders the molecule highly hydrophilic. openaccessjournals.compatsnap.com This hydrophilicity has profound implications for its pharmacokinetic properties, most notably its limited ability to cross lipid membranes, including the blood-brain barrier. openaccessjournals.compatsnap.compatsnap.com This characteristic is responsible for the drug's peripheral selectivity, minimizing central nervous system side effects that are common with other non-quaternary antimuscarinic agents. ebi.ac.ukopenaccessjournals.comwikipedia.org The bulky nature of the quaternary amine structure further restricts its penetration across the blood-brain barrier. researchgate.net

The molecule also contains a complex spiro-fused bicyclic system, which contributes to its three-dimensional structure and receptor binding. patsnap.com The presence of a hydroxyl group and two phenyl rings on the acetate (B1210297) moiety is also crucial for its antagonistic activity at muscarinic receptors. nih.gov

| Property | Description | Reference(s) |

| Chemical Name | (1α, 3β, 5α)-3-[(Hydroxydiphenylacetyl)oxy]spiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride | fda.gov |

| Molecular Formula | C₂₅H₃₀ClNO₃ | nih.govwikipedia.org |

| Molecular Weight | 427.97 g/mol | rjpbcs.comwikipedia.org |

| Key Structural Feature | Quaternary ammonium cation | rjpbcs.compatsnap.comwikipedia.org |

| Pharmacological Class | Muscarinic antagonist | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies of Trospium Chloride

Analysis of Substituent Effects on Muscarinic Antagonist Potency

Structure-activity relationship (SAR) studies of trospium chloride and its analogs have provided valuable insights into the molecular determinants of its muscarinic antagonist potency. The core structure, consisting of a charged nitrogen atom and a bulky ester group, is essential for its activity.

General SAR principles for muscarinic antagonists related to trospium highlight the following:

The presence of heterocyclic or carbocyclic rings (like the phenyl groups in trospium) is crucial. gpatindia.com

The substituent at the R₃ position can be a hydrogen, hydroxyl, hydroxymethyl, or amide group. gpatindia.com

An ester linkage at position X generally confers the most potent activity, although an ether linkage or its complete absence is also possible. gpatindia.com

The nitrogen atom can be a quaternary ammonium salt or a tertiary amine. gpatindia.com

A two-carbon unit distance between the ring-substituted carbons and the nitrogen atom typically results in maximum potency. gpatindia.com

Studies on related compounds, such as 1,4-dioxane (B91453) analogues, have shown that the size and nature of lipophilic substituents significantly affect muscarinic receptor affinity and selectivity. For instance, replacing the diphenyl group with other lipophilic moieties can modulate antagonist potency. nih.govacs.org The presence of a cyclohexyl ring, also found in the potent antagonist oxybutynin (B1027), has been explored in these analogues. nih.govacs.org

Conformational Analysis and Insights into Receptor Binding

Conformational analysis of trospium chloride reveals that the molecule can adopt different spatial arrangements, which can influence its binding to muscarinic receptors. The tropine (B42219) ester group is a key feature affecting its polarity and receptor-binding affinity.

Trospium chloride acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. rjpbcs.com It exhibits high and similar affinity for all five muscarinic receptor subtypes (M₁ to M₅), although its therapeutic effects in overactive bladder are primarily mediated through the blockade of M₂ and M₃ receptors in the bladder smooth muscle. wikipedia.orgnih.gov Receptor binding assays have confirmed its negligible affinity for nicotinic receptors at therapeutic concentrations. fda.govresearchgate.net

The interaction with the muscarinic receptor is thought to involve the positively charged quaternary nitrogen atom forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket. The bulky diphenylacetyl group likely engages in hydrophobic and van der Waals interactions with other residues in the receptor, contributing to the high-affinity binding and stabilization of the inactive state of the receptor.

Polymorphism and Solvate Forms of Trospium Chloride

Crystal Structure Analysis of Anhydrates and Identified Solvates

Trospium chloride is known to exist in various solid-state forms, including polymorphs and solvates. Polymorphism refers to the ability of a compound to crystallize in multiple distinct crystal structures, which can have different physicochemical properties. ijpsonline.com Solvates are crystalline forms that incorporate solvent molecules into their crystal lattice. ijpsonline.com

Systematic screening has identified several solvates of trospium chloride, including those with methanol, acetonitrile (B52724), propionitrile, N,N-dimethylformamide, nitromethane, and isopropyl alcohol. rsc.orgrsc.org Hydrates, which are solvates containing water, have also been identified, specifically a dihydrate and a sesquihydrate. rsc.orgrsc.org

Crystal structure analysis has been performed on these various forms. Two polymorphs of the anhydrate have been characterized, both exhibiting significant pseudosymmetrical disorder. acs.org These polymorphs are highly similar in structure but differ in their symmetry. acs.org The structure of an anhydrate form was solved from synchrotron powder diffraction data and found to have a P2₁ space group, while single crystals obtained from ethanol (B145695) showed a P2₁/c symmetry at 150K. iucr.org

The conformation of the trospium molecule and the position of the chloride anion can vary between different solvates. researchgate.net Interestingly, the conformation of trospium in most identified solvates is similar, with the dihydrate being a notable exception, displaying a different torsion of the ester chain which alters the orientation of the phenyl rings. researchgate.net Analysis of these structures has led to their classification into three main structural groups based on their molecular packing. researchgate.netmdpi.com

The study of these different solid forms is crucial as they can impact the stability, dissolution rate, and bioavailability of the active pharmaceutical ingredient.

| Crystalline Form | Solvent(s) | Key Structural Features | Reference(s) |

| Anhydrate Polymorphs | Ethanol | Two highly similar polymorphs with pseudosymmetrical disorder, differing in symmetry. | acs.org |

| Methanol Solvate | Methanol | Structure determined by single crystal X-ray diffraction. | rsc.orgiucr.org |

| Acetonitrile Solvate | Acetonitrile | Identified and characterized through systematic screening. | rsc.org |

| Propionitrile Solvate | Propionitrile | Identified and characterized through systematic screening. | rsc.org |

| N,N-dimethylformamide Solvate | N,N-dimethylformamide | Identified and characterized through systematic screening. | rsc.org |

| Nitromethane Solvate | Nitromethane | Identified and characterized through systematic screening. | rsc.org |

| Isopropyl alcohol Solvate | Isopropyl alcohol | Prepared circumstantially. | rsc.org |

| Dihydrate | Water | Conformationally distinct from other solvates due to a different ester chain torsion. | rsc.orgresearchgate.net |

| Sesquihydrate | Water | Conformation similar to most other solvates. | rsc.orgresearchgate.net |

| Acetone Solvate | Acetone | Structure refined in P2₁/c space group. | iucr.org |

Methodologies for Solvate Screening and Characterization

The ability of trospium chloride to form solvates, which are crystal forms containing solvent molecules, has been systematically investigated. rsc.org Solvate screening is a critical step in pharmaceutical development to identify all possible solid forms of an active pharmaceutical ingredient (API). rsc.org For trospium chloride, conventional solvate screening methods have been employed, utilizing a range of solvents. rsc.org

Common techniques for solvate screening of trospium chloride include:

Slow Evaporation: This method involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, which can lead to the formation of single crystals suitable for X-ray diffraction. rsc.org

Slurrying: In this technique, a suspension of the compound is stirred in a solvent for an extended period. This allows for the transformation to the most stable solid form under those conditions. rsc.org

Anti-solvent Addition: This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble, inducing precipitation or crystallization of a potentially new solid form. rsc.org

A systematic screening of trospium chloride using 20 different solvents identified several new solvates, including those with methanol, acetonitrile, propionitrile, N,N-dimethylformamide, and nitromethane, as well as a dihydrate. rsc.org An isopropyl alcohol solvate and a sesquihydrate were also prepared. rsc.org

Once potential solvates are formed, they are characterized using various analytical techniques. Single crystal X-ray diffraction is used to determine the precise three-dimensional structure of the solvates. rsc.org Powder X-ray diffraction (PXRD) is employed to characterize the bulk material and confirm the reproducibility of the new forms. rsc.org

Thermoanalytical Investigations of Polymorphic and Solvate Forms (e.g., TGA, DSC)

Thermoanalytical techniques are essential for studying the physical and chemical properties of materials as a function of temperature. For trospium chloride and its various solid forms, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are particularly valuable. medcraveonline.com These methods provide information on desolvation, decomposition, and phase transitions. rsc.orgaustinpublishinggroup.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. austinpublishinggroup.com For trospium chloride solvates, TGA is used to determine the temperature at which the solvent is removed from the crystal lattice and to quantify the amount of solvent present. austinpublishinggroup.com For instance, TGA curves of various trospium chloride solvates show distinct weight loss steps corresponding to the evaporation of the entrapped solvent. researchgate.net One study on the thermal stability of pure trospium chloride showed that it undergoes a single-step decomposition process in the temperature range of 228.48–315.68°C, with a maximum decomposition rate at 267.51°C.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect endothermic and exothermic processes, such as melting, crystallization, and desolvation. austinpublishinggroup.com The DSC curve for pure trospium chloride shows a sharp endothermic peak corresponding to its melting point. medcraveonline.com In the case of solvates, DSC analysis reveals endothermic peaks associated with the removal of the solvent, which typically occurs at temperatures above the solvent's normal boiling point due to interactions within the crystal lattice. austinpublishinggroup.com A study reported the melting point of trospium chloride to be 266.12°C as determined by DSC. medcraveonline.com

Combined TGA/DSC analysis provides a comprehensive thermal profile of trospium chloride and its solvates. rsc.org For example, a study performing combined TGA/DSC on various solvates of trospium chloride in an air atmosphere with a heating rate of 10 °C min⁻¹ over a temperature range of 20–230 °C allowed for the observation of their desolvation behavior. rsc.org

Table of Thermoanalytical Data for Trospium Chloride

| Analytical Technique | Observation | Temperature Range/Value | Reference |

| TGA | Single-step decomposition | 228.48–315.68°C | medcraveonline.com |

| DSC | Melting point | 266.12°C | medcraveonline.com |

| DTA | Melting point | 267.51°C | medcraveonline.com |

These investigations are crucial for understanding the stability of different solid forms of trospium chloride and for selecting the appropriate form for pharmaceutical development. medcraveonline.com

Pharmacodynamics of Trospium Chloride: Receptor Interactions and Cellular Mechanisms

Muscarinic Receptor Binding Profile and Selectivity

Trospium (B1681596) chloride demonstrates a broad and potent affinity for muscarinic acetylcholine (B1216132) receptor subtypes while exhibiting negligible interaction with nicotinic receptors.

Trospium chloride exhibits high and similar affinity across all five muscarinic acetylcholine receptor subtypes (M1, M2, M3, M4, and M5). Receptor assays have provided specific binding affinity (Ki) values, indicating its potent interaction with these receptors.

Table 1: Binding Affinities (Ki) of Trospium Chloride for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Affinity (Ki, nM) |

| M1 | 3.5 |

| M2 | 1.1 |

| M3 | 1.0 |

| M4 | 1.4 |

| M5 | 6.0 |

Note: The smaller the Ki value, the more strongly the drug binds to the receptor.

A crucial aspect of trospium chloride's pharmacodynamic profile is its negligible affinity for nicotinic acetylcholine receptors at therapeutic concentrations. newdrugapprovals.orgnih.govguidetopharmacology.orgfishersci.ca This selectivity contributes to a more targeted action on muscarinic pathways, minimizing potential effects on nicotinic ganglionic transmission. newdrugapprovals.orgnih.govguidetopharmacology.orgfishersci.ca

Antagonistic Action on Acetylcholine Pathways at the Molecular Level

Trospium chloride's antagonistic action at muscarinic receptors translates into specific molecular and cellular mechanisms that lead to its observed physiological effects. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca

As a muscarinic antagonist, trospium chloride competitively blocks the effect of acetylcholine on muscarinic receptors in various cholinergically innervated organs. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca This blockade prevents acetylcholine from binding to and activating these receptors, thereby inhibiting the downstream signaling pathways that would typically lead to smooth muscle contraction or other cholinergic responses. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca Its parasympatholytic action effectively reduces the tone of smooth muscle, particularly in the urogenital and gastrointestinal tracts. newdrugapprovals.orgnih.govguidetopharmacology.orgmims.comfishersci.ca

The relaxation of smooth muscle, particularly in the bladder, is a key therapeutic effect of trospium chloride. nih.govguidetopharmacology.org At the molecular and cellular level, this relaxation is achieved by blocking the muscarinic receptors (primarily M2 and M3, which are found in the bladder) on the detrusor smooth muscle cells. nih.gov By preventing acetylcholine-mediated activation, trospium chloride inhibits the cascade of events that would otherwise lead to muscle contraction. In vitro studies have shown that trospium chloride causes relaxation of cultured detrusor myocytes and reverses cholinergically-induced contractions in porcine and human bladder smooth muscle in a dose-related manner. For instance, trospium chloride has been observed to inhibit carbachol-induced contraction of human detrusor smooth muscle with an EC50 of 3 nM.

In Vitro Pharmacodynamic Studies

Numerous in vitro pharmacodynamic studies have characterized the actions of trospium chloride. These studies confirm its specific and competitive antagonism of muscarinic cholinergic receptors.

Research conducted on isolated tissue preparations, such as porcine and human detrusor muscle strips, has demonstrated that trospium chloride is significantly more potent than other antimuscarinic agents like oxybutynin (B1027) and tolterodine (B1663597) in inhibiting contractile responses induced by carbachol (B1668302) and electrical stimulation. These findings underscore its efficacy at the tissue level. Furthermore, in vitro studies have investigated the interaction of trospium chloride with transport proteins, such as P-glycoprotein (P-gp). While some in vitro studies indicated a slight inhibition of P-gp-mediated digoxin (B3395198) transport, clinical pharmacokinetic studies have generally shown no significant drug-drug interaction with renally eliminated drugs like digoxin, suggesting the in vitro findings may not always translate directly to in vivo clinical outcomes in this specific context.

Evaluation of Effects on Isolated Detrusor Muscle Strips (Porcine, Human)

Preclinical investigations into the pharmacodynamics of trospium chloride have extensively utilized isolated detrusor muscle strips from both porcine and human sources. nih.govwikipedia.orgguidetopharmacology.org These in vitro studies have consistently demonstrated that trospium chloride induces a dose-related reversal of contractions in bladder smooth muscle that are elicited by cholinergic stimulation. wikipedia.org

Comparative analyses have shown trospium chloride to be highly effective in relaxing contractions induced by muscarinic stimulation. Its efficacy in this regard surpassed that of other spasmolytic agents, including flavoxate, oxybutynin, papaverine, and vinpocetine. mims.com A significant finding from these evaluations is the remarkable similarity in the effects of trospium chloride on muscarinic tension in both human and porcine detrusor muscle strips. This observed equivalence suggests that the pig serves as an appropriate and reliable animal model for studying the effects of spasmolytic substances on the contractility of urinary bladder smooth muscle in vitro. mims.com

Determination of Concentration-Dependent Inhibition of Contractile Responses (e.g., EC50, IC50)

The concentration-dependent inhibitory effects of trospium chloride on contractile responses have been rigorously quantified using parameters such as EC50 and IC50. The EC50 (effective concentration 50%) represents the bath concentration of the drug that induces a 50% reversion of carbachol-induced tension, while the IC50 (inhibitory concentration 50%) denotes the bath concentration required to cause a 50% inhibition of the maximum contractile response to electrical field stimulation. nih.gov

Research findings indicate that trospium chloride exhibits potent concentration-dependent inhibition. In studies involving porcine detrusor tissue, the EC50 value for trospium chloride was determined to be 0.006 µmol/L. nih.gov For human detrusor tissue, an even lower EC50 of 0.003 µmol/L was reported, indicating a high potency in human bladder smooth muscle. nih.gov The IC50 values for trospium chloride in these studies were consistently around 0.05 µmol/L. nih.gov Furthermore, trospium chloride produced significant changes from baseline at a wide range of tested bath concentrations, from 1 µmol/L down to 0.00001 µmol/L, in protocols involving both carbachol and electrical field stimulation, underscoring its dose-dependent effects. nih.gov

Preclinical Comparative Pharmacodynamic Studies with Other Antimuscarinic Agents

Preclinical comparative pharmacodynamic studies have highlighted the superior potency of trospium chloride when compared to other commonly used antimuscarinic agents such as oxybutynin and tolterodine. In studies utilizing isolated porcine and human detrusor muscle strips, trospium chloride demonstrated a many-fold greater potency in inhibiting contractile responses induced by carbachol and electrical stimulation. nih.govwikipedia.orgguidetopharmacology.org

Specific data from these comparative studies illustrate this difference:

Table 1: Comparative EC50 Values for Antimuscarinic Agents in Detrusor Muscle Strips

| Compound | Tissue Source | EC50 (µmol/L) |

| Trospium chloride | Porcine | 0.006 |

| Oxybutynin | Porcine | 25 |

| Trospium chloride | Human | 0.003 |

| Oxybutynin | Human | 10 |

| Tolterodine | Human | ≤ 1.0 |

Further analysis of inhibitory concentrations revealed similar trends:

Table 2: Comparative IC50 Values for Antimuscarinic Agents

| Compound | IC50 (µmol/L) |

| Trospium chloride | 0.05 |

| Oxybutynin | 10 |

| Tolterodine | > 10 |

The relaxing potency of oxybutynin was found to be approximately 3,000-fold less significant than that of trospium chloride in these contexts. mims.com Despite these differences in potency observed in preclinical settings, trospium chloride is considered to offer comparable efficacy to other available antimuscarinic agents, such as oxybutynin and tolterodine, in the clinical management of detrusor overactivity. wikipedia.orgnih.gov

Pharmacokinetics of Trospium Chloride: Absorption, Distribution, Metabolism, and Excretion Adme

Absorption Characteristics and Modulating Factors

The absorption of trospium (B1681596) chloride in the gastrointestinal tract is a complex and incomplete process, facing several barriers openaccessjournals.comresearchgate.netfda.gov.

Absolute Oral Bioavailability and Inter-Individual Variability

Following oral administration, less than 10% of the trospium chloride dose is absorbed nih.govfda.govrjpbcs.comwikipedia.orgfda.gov. The mean absolute bioavailability of a 20 mg oral dose is approximately 9.6%, with a notable range of 4.0% to 16.1% nih.govfda.govrjpbcs.comfda.govwikipedia.orgfda.govhpra.ie. Peak plasma concentrations (Cmax) are typically reached between 5 and 6 hours post-dose in healthy young volunteers, and around 3.5 hours in healthy elderly volunteers nih.govopenaccessjournals.comfda.govrjpbcs.comresearchgate.netwikipedia.orgfda.govdrugs.com.

Trospium chloride exhibits considerable variability in its pharmacokinetic parameters. At steady state, the intra-individual variability for a 20 mg dose is reported at 16%, while the inter-individual variability stands at 36% hpra.iesahpra.org.za. Furthermore, diurnal variability in exposure has been observed, with a decrease in Cmax of up to 59% and AUC of up to 33% for evening doses compared to morning doses fda.govhres.cawikipedia.orgfda.govdrugs.comwalshmedicalmedia.com.

Table 1: Mean Pharmacokinetic Parameters of a Single 20 mg Oral Dose of Trospium Chloride in Healthy Volunteers

| Parameter | Mean (± SD) | Units | Source |

| Cmax | 3.5 ± 4.0 | ng/mL | drugs.com |

| Tmax | 5.3 ± 1.2 | hours | drugs.com |

| AUC0-∞ | 36.4 ± 21.8 | ng/mL•hr | drugs.com |

| Absolute Bioavailability | 9.6 (range: 4.0-16.1) | % | nih.govfda.govrjpbcs.comfda.govwikipedia.orgfda.govhpra.ie |

| Elimination Half-life | 18.3 ± 3.2 | hours | drugs.com |

Mechanisms of Absorption Across Intestinal Epithelium (e.g., P-glycoprotein-mediated efflux)

The low oral absorption of trospium chloride is primarily attributed to its hydrophilic nature and positive charge, which hinder its passage through the lipophilic intestinal epithelium openaccessjournals.comrjpbcs.comhres.cafda.gov. In vitro studies, particularly with rat jejunum and human Caco-2 cells, suggest that the absorption process may involve P-glycoprotein (P-gp) mediated efflux openaccessjournals.comresearchgate.net. Trospium chloride is a known substrate for the multidrug carrier P-glycoprotein, which actively transports the drug away from the brain and may also play a role in its intestinal absorption urotoday.comresearchgate.netics.orgdrugbank.comurotoday.com.

Beyond P-gp, trospium chloride has also shown affinity for organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, in in vitro transport assays using HEK293 cells researchgate.netics.org. These transporters are highly abundant in organs like the liver and kidneys, where trospium preferentially penetrates researchgate.netics.org.

Research indicates that trospium chloride is absorbed from two distinct "absorption windows" within the gastrointestinal tract: the jejunum and the cecum/ascending colon researchgate.net. The capacity of uptake in these regions may be influenced by the local abundance and functional interplay of P-glycoprotein and OCT1 researchgate.net.

Influence of Gastrointestinal Luminal Environment (e.g., pH, viscosity) on Dissolution and Absorption

The gastrointestinal luminal environment significantly impacts the absorption of trospium chloride. Administration with food, particularly a high (50%) fat-content meal, substantially reduces its absorption nih.govfda.govrjpbcs.comhres.cafda.govhpra.iedrugs.comsahpra.org.za. This reduction can lead to AUC and Cmax values that are 70% to 80% lower than those obtained when the drug is administered in a fasted state fda.govhres.cafda.govdrugs.comsahpra.org.za. This "negative food effect" is a critical factor influencing its bioavailability nih.govnajah.edu.

The drug's positive charge and reported instability at pH > 4 are also believed to contribute to its low absorption fda.gov. In silico modeling suggests that decreased dissolution in viscous media and reduced drug permeability in the fed state are predominant mechanisms for the observed food effect on trospium absorption researchgate.netnih.gov.

Increased intraluminal viscosity, often induced by high-viscosity foods or certain excipients, can significantly affect the disintegration and dissolution of trospium chloride tablets najah.eduresearchgate.nettandfonline.comingentaconnect.comresearchgate.net. Studies have shown that increased medium viscosity slows down the disintegration rate of trospium chloride, delaying drug release due to reduced water ingress into the tablets researchgate.nettandfonline.comingentaconnect.comresearchgate.net. This effect is particularly pronounced for film-coated tablets najah.edutandfonline.com. Trospium chloride, classified as a Biopharmaceutics Classification System (BCS) Class III drug (high solubility, low permeability), is especially susceptible to changes in luminal viscosity, particularly given its preferential absorption in the upper small intestine najah.edutandfonline.com.

Distribution Profile in Biological Systems

The distribution of trospium chloride within the body is influenced by its physicochemical properties and protein binding characteristics.

Plasma Protein Binding Characteristics and Implications

Trospium chloride exhibits moderate to high plasma protein binding. In vitro studies incubating trospium chloride at therapeutic concentration levels (0.5 to 50 ng/mL) with human serum have shown protein binding ranging from 50% to 85% nih.govopenaccessjournals.comhres.cafda.govwikipedia.orgfda.govhpra.iedrugs.com. The majority of systemically absorbed trospium chloride is distributed in plasma, as indicated by a plasma to whole blood ratio of 1.6:1 for 3H-trospium chloride hres.cawikipedia.orgfda.govdrugs.com. The specific proteins to which it binds have not been extensively reported fda.gov. This level of protein binding has implications for the free, pharmacologically active concentration of the drug available to exert its effects.

Apparent Volume of Distribution

The apparent volume of distribution for a 20 mg oral dose of trospium chloride is approximately 395 (± 140) liters nih.govhres.cafda.govwikipedia.orgfda.govdrugs.com. Other sources report a mean volume of distribution ranging from approximately 350 to 800 liters researchgate.net, and for orally administered trospium, approximately 531 liters drugbank.comnih.gov. This relatively large volume of distribution suggests that trospium chloride distributes beyond the plasma into various tissues. However, due to its quaternary ammonium (B1175870) structure and high hydrophilicity, it has little to no ability to cross the blood-brain barrier, which contributes to the lack of central nervous system (CNS) adverse effects openaccessjournals.comresearchgate.neturotoday.comnih.gov. Studies in rats using radioactively labeled [14C]trospium showed that the majority of radioactivity remained in the gastrointestinal tract, and the absorbed radioactivity did not appear to cross into the CNS openaccessjournals.com.

Table 2: Key Distribution Parameters of Trospium Chloride

| Parameter | Value | Units | Source |

| Plasma Protein Binding | 50-85 | % | nih.govopenaccessjournals.comhres.cafda.govwikipedia.orgfda.govhpra.iedrugs.comdrugbank.com |

| Apparent Volume of Distribution (20 mg oral dose) | 395 (± 140) | Liters | nih.govhres.cafda.govwikipedia.orgfda.govdrugs.com |

| Apparent Volume of Distribution (oral) | ~531 | Liters | drugbank.comnih.gov |

| Plasma to Whole Blood Ratio | 1.6:1 | Ratio | hres.cawikipedia.orgfda.govdrugs.com |

Excretion Pathways and Transport Mechanisms

Fecal Elimination and its Contribution to Overall Clearance

Fecal elimination represents a substantial route for the excretion of trospium chloride, particularly following oral administration. After an oral dose of 14C-trospium chloride, the majority of the administered radioactivity, specifically 85.2%, has been recovered in feces. A considerably smaller fraction, 5.8%, was recovered in urine scribd.comnih.govprobes-drugs.orguni.lumims.com. This high recovery in feces after oral dosing suggests that a significant portion of the administered dose is not absorbed and is directly eliminated via the gastrointestinal tract.

Role of Organic Cation Transporters (OCT1, OCT2) and Multidrug and Toxin Extrusion (MATE1, MATE2-K) Carriers in Excretion

Trospium chloride, being a hydrophilic and positively charged compound, exhibits low permeability across biological membranes, necessitating the involvement of specific drug transporters for its distribution and excretion alfa-chemistry.com. Active tubular secretion is a principal mechanism for the renal elimination of trospium. The mean renal clearance for trospium, reported at approximately 29 L/hour, is notably about four times higher than the average glomerular filtration rate, indicative of active secretion into the urine scribd.comnih.govprobes-drugs.orguni.lumims.comnih.govwikipedia.org.

In humans, the organic cation transporters (OCT1 and OCT2) and the multidrug and toxin extrusion (MATE1 and MATE2-K) carriers have been identified as key players in trospium transport alfa-chemistry.comfishersci.cafishersci.ca. Trospium serves as a substrate for both the uptake transporters OCT1 and OCT2, and the efflux proteins MATE1 and MATE2-K fishersci.ca.

Organic Cation Transporters (OCTs): OCT1 is predominantly expressed in the basolateral membrane of hepatocytes and enterocytes, as well as in the brush-border membranes of the small intestine and renal proximal tubules guidetopharmacology.org. OCT2 is primarily found in the basolateral membrane of renal proximal tubular cells guidetopharmacology.org.

Multidrug and Toxin Extrusion (MATEs): MATE1 and MATE2-K function as apical efflux transporters fishersci.ca.

In vitro studies have demonstrated significant trospium transport by mouse mOct1, mOct2, and mMate1, with reported Km values of 58.7 µM, 78.5 µM, and 29.3 µM, respectively alfa-chemistry.com. MATE1 has been shown to mediate both the uptake of trospium into HEK293 cells and its efflux from polarized MDCKII-cells fishersci.ca. The coordinated action of OCT-mediated uptake and MATE-mediated export is crucial for the transcellular transport of trospium fishersci.ca. Specifically, the interplay between OCT1 and MATE1 in the liver, and OCT2 and MATE1 in the kidney, is suggested to contribute to the active excretion of trospium . Km values for trospium transport by OCT1, OCT2, OCT3, MATE1, and MATE2-K have been reported, with OCT1 exhibiting the lowest Km values guidetopharmacology.org. This active transport mechanism suggests a potential for drug-drug interactions, as competition for elimination pathways may occur with other compounds that are also renally eliminated probes-drugs.orguni.lumims.comwikipedia.org.

Pharmacokinetic Variability and Factors Influencing Exposure (e.g., Diurnal Variability)

The pharmacokinetics of trospium chloride are characterized by considerable variability, both between and within individuals nih.gov.

Intra-subject Variability: Reported intra-subject variability for the area under the plasma concentration-time curve (AUC) is 72%, and for peak plasma concentration (Cmax) is 60% nih.gov.

Diurnal Variability: Trospium chloride exhibits significant diurnal variability in its systemic exposure. Evening doses result in a decrease in Cmax of up to 59% and a decrease in AUC of up to 33% compared to morning doses scribd.comwikipedia.orgnih.govnih.gov. This observed diurnal variation may be attributed to an increase in gastric emptying time during the night, given the drug's susceptibility to absorptive barriers nih.gov.

Inter-individual Variability: Inter-individual variability in pharmacokinetics has been noted to be more pronounced following morning dose administration compared to evening dose administration nih.gov. At steady state, the mean coefficient of variation (CV) for AUC was 42% for morning doses and 33% for evening doses. Similarly, for Cmax at steady state, the CV was 46% for morning doses and 35% for evening doses nih.gov.

Table 1: Pharmacokinetic Variability of Trospium Chloride

| Parameter | Intra-subject Variability (CV%) | Inter-individual Variability (CV%) - Morning Dose | Inter-individual Variability (CV%) - Evening Dose |

| AUC | 72% nih.gov | 42% (steady state) nih.gov | 33% (steady state) nih.gov |

| Cmax | 60% nih.gov | 46% (steady state) nih.gov | 35% (steady state) nih.gov |

Factors Influencing Exposure:

Food Intake: Administration of trospium chloride with a high-fat meal significantly reduces its absorption, leading to AUC and Cmax values that are 70% to 80% lower than those observed when the drug is administered in a fasting state scribd.comwikipedia.org.

Renal Impairment: Renal function profoundly influences trospium chloride pharmacokinetics. Patients with severe renal impairment (creatinine clearance less than 30 mL/min) demonstrate a 4.5-fold increase in AUC, a 2-fold increase in Cmax, and a 2- to 3-fold increase in the elimination half-life compared to healthy individuals probes-drugs.orgwikipedia.orgnih.gov. Trospium clearance is directly correlated with serum creatinine (B1669602) concentration nih.govfishersci.ca.

Hepatic Impairment: In individuals with mild (Child-Pugh class A) and moderate (Child-Pugh class B) hepatic impairment, single doses of trospium chloride resulted in mean Cmax increases of 12% and 63%, respectively, when compared to healthy subjects. However, the AUC remained similar across these groups. Data for severe hepatic impairment (Child-Pugh class C) are not available wikipedia.orgnih.gov.

Age: While age does not appear to significantly alter the pharmacokinetics of trospium chloride, increased anticholinergic side effects, unrelated to drug exposure, have been observed in patients aged 75 years and older probes-drugs.orgnih.gov.

Drug Interactions: Mechanistic Investigations

Pharmacokinetic Interactions with Drugs Eliminated by Active Tubular Secretion

Trospium (B1681596) chloride is predominantly eliminated by the kidneys through active tubular secretion, a process evidenced by its mean renal clearance (29.07 L/hour), which is approximately four times higher than the average glomerular filtration rate drugs.comhres.cafda.govhres.ca. This indicates that active tubular secretion represents a major route for its elimination drugs.comhres.cafda.govhres.ca.

Competitive Inhibition of Renal Tubular Secretion Pathways

Trospium chloride acts as a substrate for various renal transporters involved in active tubular secretion. Key among these are the organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) ics.orgmdpi.comnih.gov. Specifically, human OCT1, OCT2, MATE1, and MATE2-K have been identified as transporters for trospium chloride mdpi.comnih.gov. In vitro studies have demonstrated that trospium chloride can inhibit the transport of 1-methyl-4-phenylpyridinium (MPP+), a known substrate, via human OCT1, OCT2, and OCT3, with inhibitory concentration 50% (IC50) values of 6.2 µM, 0.67 µM, and 871 µM, respectively mdpi.com. Another study reported similar IC50 values of 18.1 µM, 1.36 µM, and 710 µM for OCT1, OCT2, and OCT3, respectively, and revealed Michaelis constant (Km) values of 17 µM and 8 µM for OCT1 and OCT2, respectively, for [3H]trospium transport mdpi.com.

The involvement of these transporters in trospium's renal elimination is further supported by in vivo studies. For instance, coadministration of ranitidine, a known OCT/MATE inhibitor, with trospium chloride in healthy human subjects resulted in a reduction of trospium's renal clearance by approximately 15% (from 530 ± 99 mL/min to 460 ± 120 mL/min; p < 0.05) mdpi.comresearchgate.netnih.gov. This competitive interaction at the level of renal tubular secretion pathways highlights a significant mechanism for potential drug-drug interactions involving trospium chloride.

Impact on Systemic Exposure of Co-administered Compounds

Due to its elimination via active tubular secretion, trospium chloride has the potential to interact pharmacokinetically with other drugs that share this elimination pathway drugs.comhres.cafda.govhres.cafda.gov. Such competition can lead to increased serum concentrations of either trospium chloride or the co-administered drug drugs.comhres.cahres.cafda.gov. Examples of drugs that are actively secreted by the kidney and may interact with trospium chloride include procainamide, pancuronium, morphine, vancomycin, and tenofovir (B777) drugs.comhres.cafda.govhres.cafda.govmims.com.

However, not all actively secreted drugs exhibit significant interactions. A drug-drug interaction study involving trospium chloride and digoxin (B3395198), another actively secreted compound, demonstrated no clinically significant effect on the pharmacokinetics of either drug when co-administered drugs.comfda.govfda.gov.

A notable interaction has been observed with metformin (B114582). Coadministration of metformin immediate-release tablets (500 mg twice daily) with trospium chloride extended-release (60 mg once daily) in healthy subjects led to a reduction in the steady-state systemic exposure of trospium chloride. Specifically, the mean area under the curve from 0-24 hours (AUC0-24) of trospium was reduced by approximately 29%, and its mean peak plasma concentration (Cmax) was reduced by 34% drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com. Despite this, the steady-state pharmacokinetics of metformin were not significantly affected nih.govdrugs.comdrugs.com. The precise mechanism behind metformin's effect on trospium's exposure has not been definitively established drugs.comdrugs.com.

Table 1: Impact of Metformin Co-administration on Trospium Chloride Pharmacokinetics

| Pharmacokinetic Parameter | Trospium Chloride Alone (Reference) | Trospium Chloride + Metformin | Percentage Change |

| Mean AUC0-24 | Baseline | Reduced | ~29% decrease drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com |

| Mean Cmax | Baseline | Reduced | ~34% decrease drugs.comfda.govnih.govrxlist.comdrugs.comdrugs.com |

Interactions Related to Drug Metabolism

Assessment of Potential for Cytochrome P450-Mediated Drug Interactions

Trospium chloride is characterized by minimal metabolism by the hepatic cytochrome P450 (CYP) enzyme system drugs.comhres.cafda.govfda.govwikipedia.orgnih.govopenaccessjournals.comreallifepharmacology.comhpra.iedrugs.comresearchgate.net. The primary metabolic pathway hypothesized for trospium in humans involves ester hydrolysis, followed by the conjugation of benzylic acid to form azoniaspironortropanol with glucuronic acid drugs.comhres.cafda.govwikipedia.orgdrugs.com.

In vitro studies utilizing human liver microsomes have investigated the inhibitory potential of trospium chloride on seven common CYP isoenzymes: CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.comcapes.gov.brnih.gov. These investigations generally suggest a lack of significant inhibition by trospium chloride at clinically relevant concentrations drugs.comhres.cafda.govwikipedia.orghpra.iedrugs.com. While trospium chloride was identified as a competitive inhibitor of CYP2D6 in vitro, with Ki values of 20 µM and 51 µM, this inhibition is not considered clinically relevant. This is because these inhibitory constants are substantially higher than the therapeutic peak plasma concentrations of trospium chloride, which are typically below 50 nM capes.gov.brnih.gov.

Table 2: In Vitro Inhibitory Effects of Trospium Chloride on Cytochrome P450 Isoenzymes

Pharmacodynamic Interactions with Other Anticholinergic Agents

The concomitant use of trospium chloride with other antimuscarinic (anticholinergic) agents can lead to an increase in the frequency and/or severity of anticholinergic pharmacological effects, such as dry mouth and constipation drugs.comhres.cahres.cafda.govmims.comhpra.iemedscape.com. Drugs known to possess anticholinergic properties, including amantadine, tricyclic antidepressants, quinidine, antihistamines, and disopyramide, may potentiate the effects of trospium chloride hres.camims.comhpra.ie. Specific examples of agents that may lead to additive anticholinergic effects when co-administered with trospium include glycopyrronium (B1196793) tosylate and revefenacin (B1680567) medscape.compdr.net.

Furthermore, the anticholinergic effects of trospium chloride on gastrointestinal motility may potentially alter the absorption of other concomitantly administered drugs drugs.comhres.cafda.govhres.cafda.govhpra.ie. For instance, trospium chloride may decrease the efficacy of prokinetic agents, such as metoclopramide (B1676508) mims.comhpra.ie.

Transporter-Mediated Drug Interactions Beyond Renal Excretion (e.g., P-glycoprotein, OCTs, MATEs)

As discussed in Section 5.1.1, organic cation transporters (OCTs) and multidrug and toxin extrusion proteins (MATEs) are also involved in the transport of trospium chloride in the gut and liver, in addition to their role in renal excretion ics.orgmdpi.comnih.gov. These interactions can lead to potential drug-drug interactions at the level of OCT-mediated transport in these organs ics.org.

Synthesis and Derivatization Strategies

Classical and Contemporary Chemical Synthesis Routes of Trospium (B1681596) Chloride

The synthesis of trospium chloride (Cid: 68761) typically involves multi-step chemical processes, with several routes described in patent literature. One contemporary approach involves the condensation of benziloyl chloride (Cid: 6939) with chlorination (3α-nortropine)-8-spiral shell-1-pyrroles ammonium (B1175870) salt google.comgoogle.com. This reaction is often carried out in a solvent like acetonitrile (B52724) in the presence of anhydrous potassium carbonate (K₂CO₃), followed by refluxing and subsequent cooling and stirring to yield the desired product google.comgoogle.com. For instance, a reported synthesis involves adding 50g of benziloyl chloride, 500mL of acetonitrile, 25g of anhydrous K₂CO₃, and 40g of chlorination (3α-nortropine)-8-spiral shell-1-pyrroles ammonium salt to a reaction flask, refluxing for 3 hours, cooling to room temperature, and stirring for another 3 hours. Filtration and drying yield trospium chloride with a reported melting point of 256-257 °C and a yield of 63-65% google.comgoogle.com.

Another synthetic pathway begins with the activation of dibenzoglycolic acid (Cid: 7120) using N,N-carbonyl dimidazoles (Cid: 2723659) to produce the intermediate phenylbenzene hydroxyl acetyl imidazole. This intermediate then reacts with nortropine (B26686) (Cid: 74167) that has its nitrogen atom protected with an ethanoyl group, forming an ester. Subsequent deprotection and reaction with 1,4-dichlorobutane (B89584) lead to trospium chloride google.comgoogle.com.

A more generalized synthesis sequence for trospium chloride has also been outlined, involving several transformations:

Chlorination of an initial compound to produce an intermediate.

Reaction of this intermediate with another compound in the presence of pyridine (B92270) and chloroform.

Treatment of the resulting product with K₂CO₃ and water.

Reduction of the compound.

Final reaction with a precursor to yield trospium chloride gpatindia.com.

Synthetic Methodologies for Related Tropane (B1204802) Derivatives

The tropane skeleton is a bicyclic structure central to a wide array of natural and synthetic compounds, including many pharmacologically active agents. Tropane alkaloids, characterized by this unique ring system, are found in plant families such as Solanaceae and Erythroxylaceae mdpi.com. Key examples of tropane-based drugs, besides trospium chloride, include hyoscine butylbromide (Cid: 65116), atropine (B194438) (Cid: 174174), maraviroc (B1676071) (Cid: 6918379), and ipratropium (B1672105) (Cid: 3794) researchgate.net.

A pivotal intermediate in the biosynthesis of tropane alkaloids is tropinone (B130398) (Cid: 68755) nih.gov. Tropinone can undergo stereospecific reductions catalyzed by tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I facilitates the reduction of tropinone to tropine (B42219) (3α-tropanol) (Cid: 68756), which is a precursor for scopolamine (B1681570) biosynthesis. Conversely, TR-II catalyzes the reduction of tropinone to pseudotropine (3β-tropanol) (Cid: 68757), a precursor for calystegine biosynthesis nih.gov. These enzymatic pathways highlight the precise control over stereochemistry in the natural synthesis of tropane derivatives, which often inspires synthetic chemists in designing analogous routes.

The versatility of the tropane scaffold allows for diverse derivatization strategies, often involving modifications at various positions of the bicyclic system or the nitrogen atom. These modifications can lead to compounds with altered pharmacological properties, such as different receptor affinities or improved pharmacokinetic profiles.

Rational Design and Synthesis of Novel Analogues for Structure-Activity Relationship Elucidation

Rational design in the synthesis of trospium chloride analogues is driven by the desire to elucidate its Structure-Activity Relationship (SAR) and potentially develop compounds with improved therapeutic profiles. SAR studies for trospium chloride indicate that certain structural features are crucial for its activity. Specifically, for potent derivatives, it has been observed that either the R₁ or R₂ group must be heterocyclic or carbocyclic gpatindia.com. The R₃ group can vary, accommodating hydrogen, hydroxyl, hydroxymethyl, or amide functionalities gpatindia.com. Furthermore, the most potent derivatives often feature an ester linkage at a specific position, although oxygen or complete absence of this group can also occur gpatindia.com.

A critical aspect of trospium chloride's structure is its quaternary ammonium salt nature at the nitrogen substituent gpatindia.comnewdrugapprovals.org. This characteristic is believed to contribute to its limited ability to cross the blood-brain barrier, thereby reducing central nervous system side effects mdpi.comnewdrugapprovals.orgchemicalbook.com. The N substituent can be either a quaternary ammonium salt or a tertiary amine, or both, with different alkyl groups gpatindia.com. Maximum potency is often achieved when the distance between the ring-substituted carbons is two carbon units gpatindia.com.

The rational design of novel analogues involves systematic modifications to these key structural elements to probe their impact on binding affinity, selectivity for muscarinic receptors, and other pharmacological properties. Synthetic methodologies employed for these analogues often parallel those used for trospium chloride itself, but with variations in the starting materials or reaction conditions to introduce specific substituents or alter the stereochemistry. This iterative process of design, synthesis, and biological evaluation is fundamental to medicinal chemistry and the development of new therapeutic agents.

Analytical Methodologies for Trospium Chloride Research

Quantitative Analysis in Pharmaceutical Formulations and Biological Matrices

Quantitative analysis of trospium (B1681596) chloride is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in biological matrices. A range of chromatographic and spectroscopic techniques have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Advanced Variants (e.g., RP-HPLC, UFLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and its advanced variants are widely utilized for the quantification of trospium chloride due to their high specificity, sensitivity, and ability to separate the active pharmaceutical ingredient from excipients or endogenous compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC methods have been developed for the estimation of trospium chloride in both pure form and tablet dosage forms. A typical RP-HPLC method involves separation on a C18 column, often using a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., 0.05M potassium dihydrogen phosphate (B84403) or phosphate buffer) with adjusted pH, and detection at 215 nm. For instance, a method employing an X-Bridge C18 column with a mobile phase of acetonitrile/methanol/0.05M potassium dihydrogen phosphate/triethylamine (25:25:50:0.2 by volume), pH adjusted to 4 ± 0.1 with ortho-phosphoric acid, at a flow rate of 1 ml/min, achieved a retention time of 3.22 min for trospium chloride. This method demonstrated linearity in the range of 0.5 to 18 µg/ml with a mean percentage recovery of 100.40 ± 0.450%. cu.edu.eg Another RP-HPLC method utilized an Azilent C18 column with a mobile phase of phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, detecting at 215 nm, and showed linearity in the range of 10-150 μg/ml with a correlation coefficient of 1.0000. researchgate.netresearchgate.net Furthermore, an RP-HPLC method for trospium chloride in tablet dosage form used an Xterra RP18 column with a mobile phase of Acetonitrile: Buffer (65:35; v/v) at 1.0 mL/min, detecting at 215 nm, and exhibited linearity from 50.0-150.0 µg/mL with an r² of 0.9993. rjptonline.org

Ultra-Fast Liquid Chromatography (UFLC) RP-UFLC methods offer advantages in terms of reduced analysis time and solvent consumption. A validated RP-UFLC stability-indicating method for trospium chloride in tablet dosage form achieved isocratic separation on an Enable-C18G column. The mobile phase comprised acetonitrile:0.01M TBAHS (50:50, v/v) at a flow rate of 1.0 ml/min, with PDA detection at 215 nm. This method was linear in the concentration range of 10–300 μg/ml, with a correlation coefficient of 0.999 and mean recoveries between 100.52–101.68%. nih.govresearchgate.netmdpi.com

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) LC-MS/MS is highly sensitive and selective, making it particularly suitable for the determination of trospium chloride in complex biological matrices such as human plasma. A rapid and sensitive HPLC-ESI-MS/MS method was developed and validated for the quantification of trospium chloride in human plasma, using tramadol (B15222) chloride as the internal standard. Sample pretreatment involved liquid-liquid extraction. The analysis was performed on a Hypsil C18 column with a mobile phase of methanol-5% acetic acid-20 mM ammonium (B1175870) methylate (55/30/15, v/v/v) at a flow rate of 0.2 ml/min. researchgate.net These methods are crucial for pharmacokinetic studies and bioequivalence assessments. researchgate.netnih.govresearchgate.net

Summary of Chromatographic Method Parameters and Performance

| Method Type | Column Type | Mobile Phase | Flow Rate | Detection Wavelength | Linearity Range | Mean Recovery (%) | Reference |

| RP-HPLC | X-Bridge C18 | ACN/MeOH/0.05M KH2PO4/TEA (25:25:50:0.2, pH 4±0.1) | 1 ml/min | 215 nm | 0.5 - 18 μg/ml | 100.40 ± 0.450 | cu.edu.eg |

| RP-HPLC | Azilent C18 | Phosphate buffer/ACN (60:40 v/v) | 1 ml/min | 215 nm | 10 - 150 μg/ml | - | researchgate.netresearchgate.net |

| RP-HPLC | Xterra RP18 | ACN:Buffer (65:35; v/v) | 1.0 mL/min | 215 nm | 50.0 - 150.0 µg/mL | RSD < 2% | rjptonline.org |

| RP-UFLC | Enable-C18G | ACN:0.01M TBAHS (50:50, v/v) | 1.0 ml/min | 215 nm | 10 - 300 μg/ml | 100.52 - 101.68 | nih.govmdpi.com |

| LC-MS/MS | Hypsil C18 | MeOH/5% Acetic Acid/20mM Ammonium Methylate (55:30:15, v/v/v) | 0.2 ml/min | ESI-MS/MS | - | - | researchgate.net |

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy, Fluorimetry)

Spectrophotometric methods, particularly UV-Vis spectroscopy and fluorimetry, offer simple, economical, and rapid approaches for the quantitative analysis of trospium chloride, especially in bulk and pharmaceutical formulations.

UV-Vis Spectroscopy Simple UV-spectrophotometric methods have been developed for the determination of trospium chloride in pure formulations and pharmaceutical formulations. Trospium chloride typically exhibits maximum absorption at 280 nm in ethanol (B145695) researchgate.net or 258 nm using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in Linearity ranges reported include 10-70 μg/ml in ethanol researchgate.net and 200-1000 μg/ml (r² = 0.999) using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in First derivative spectrophotometric methods have also been developed, showing linearity in the range of 20-100 μg/ml at 226.6 nm using 0.1 N sodium hydroxide. researchgate.netinnovareacademics.in These methods are validated for accuracy, precision, and reproducibility, making them suitable for routine quality control. researchgate.netresearchgate.net

Fluorimetry Fluorimetric methods provide high sensitivity for the determination of trospium and its metabolites, particularly in biological materials. One reported method involves derivatization with benoxaprofen (B1668000) chloride, followed by fluorimetric determination of the quarternary ammonium compound trospium and its metabolite. cu.edu.egresearchgate.netnih.govinnovareacademics.in Another approach involves the spectrofluorimetric measurement of the quenching effect of trospium chloride on the inherent fluorescence of erythrosine B (EB) at 550 nm (λex. = 528 nm), demonstrating linearity in the range of 0.5-10.0 μg/mL. researchgate.net

Development and Validation of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential for monitoring the stability of trospium chloride in pharmaceutical formulations and for detecting and quantifying its degradation products. These methods are developed following forced degradation studies under various stress conditions.

Forced Degradation Studies Under Stress Conditions (Acidic, Alkaline, Oxidative, Photolytic, Thermal)

Forced degradation studies are conducted to understand the intrinsic stability of trospium chloride and to generate degradation products that can be separated and quantified by the analytical method. These studies typically involve subjecting the drug to various stress conditions:

Acidic Degradation: Trospium chloride has shown significant degradation under acidic conditions, for example, using 1M HCl or 2M HCl for 2 hours. cu.edu.egresearcher.life

Alkaline Degradation: Significant degradation also occurs under alkaline stress, such as with 1M NaOH or 2M NaOH for 2 hours. Optimized conditions might involve 0.001M NaOH to achieve 10-20% degradation. cu.edu.egresearchgate.netresearcher.life

Oxidative Degradation: Degradation under oxidative conditions has been studied using agents like 3% H₂O₂ for varying durations (e.g., 2, 4, 6, and 10 hours). Trospium chloride has shown moderate degradation under peroxide stress, with reported degradation around 14%. cu.edu.egresearchgate.netresearchgate.netresearcher.lifeijddt.com

Photolytic Degradation: Photolytic degradation involves exposing the drug to light. Some studies indicate that trospium chloride is stable under photolysis stress conditions. nih.govresearchgate.netresearchgate.net

Thermal Degradation: Thermal stress involves heating the drug at elevated temperatures. Conditions such as 100°C for 2, 4, or 6 hours have been used. Optimized thermal degradation might involve 50°C to achieve 10-20% degradation. cu.edu.egnih.govresearchgate.netresearchgate.netresearcher.life

In forced degradation studies, trospium chloride has exhibited significant degradation under peroxide (14%) and acid (11.2%) stress. researcher.lifeijddt.com Moderate degradation was observed under acidic, alkaline, and thermal stress conditions, while it was found to be stable under oxidation and photolysis stress conditions in some studies. researchgate.net

Chromatographic Separation and Quantification of Degradation Products

The developed stability-indicating methods aim to achieve complete resolution of trospium chloride from its degradation products.

HPLC and UFLC for Degradation Products In HPLC, the degradation product of trospium chloride has been resolved from the intact drug. For example, in one HPLC method, trospium chloride had a retention time (Rt) of 3.22 min, while its degradation product had an Rt of 4.30 min, allowing for quantitative determination in the presence of acidic and alkaline-induced degradation products. cu.edu.eg The RP-UFLC method, with its optimized mobile phase and detection at 215 nm, demonstrated the ability to separate trospium chloride from its degradation products formed under various stress conditions, confirming its stability-indicating nature. nih.govresearchgate.netmdpi.com The peak purity results from PDA detection confirmed the homogeneity of the drug peak, indicating no co-eluting or hidden peaks from degradation products. researchgate.net

Thin-Layer Chromatography (TLC) TLC methods have also been developed for the separation of trospium chloride from its degradation products. A suitable mobile phase, such as acetonitrile/glacial acetic acid (5:5 v/v), allowed for the resolution of the drug from its degradation product. Trospium chloride had an Rf value of 0.40, while its degradation product had an Rf value of 0.71. Quantitative determination was performed densitometrically at 215 nm, with a linearity range of 2 to 16 μ g/spot and a mean percentage recovery of 99.96 ± 0.700%. cu.edu.eg The degradation products obtained under acid and alkaline stress conditions were found to be the same. cu.edu.eg

Summary of Forced Degradation Findings for Trospium Chloride

| Stress Condition | Observed Degradation | Reference |

| Acidic | Significant (e.g., 11.2%) | cu.edu.egresearchgate.netresearcher.lifeijddt.com |

| Alkaline | Significant (e.g., 12.2% for Xanomeline (B1663083)/Trospium Chloride combination, moderate for Trospium Chloride alone) | cu.edu.egresearchgate.netresearcher.lifeijddt.com |

| Oxidative (Peroxide) | Significant (e.g., 14%) | cu.edu.egresearchgate.netresearcher.lifeijddt.com |

| Photolytic | Stable (in some studies) | nih.govresearchgate.netresearchgate.net |

| Thermal | Moderate (at optimized conditions, e.g., 50°C) | cu.edu.egnih.govresearchgate.netresearchgate.net |

Purity Determination Techniques (e.g., Differential Scanning Calorimetry, Comprehensive Thermal Analysis)

Purity determination is a critical aspect of pharmaceutical analysis, confirming the chemical integrity of active pharmaceutical ingredients (APIs). Differential Scanning Calorimetry (DSC) and comprehensive thermal analysis are widely employed techniques for this purpose, offering insights into the physical and thermal properties of trospium chloride.

Differential Scanning Calorimetry (DSC) DSC is a thermoanalytical technique that measures the heat absorbed or released by a sample as a function of temperature or time, providing quantitative and qualitative data on endothermic and exothermic processes fishersci.ca. Its application in purity determination is based on the principle of melting point depression caused by impurities fishersci.caguidetopharmacology.orgmims.comnewdrugapprovals.org. A perfectly pure crystalline material melts over an infinitesimally narrow temperature range, resulting in a sharp, distinct endothermic peak on a DSC thermogram guidetopharmacology.org. In contrast, the presence of impurities broadens the melting range and lowers the melting point, shifting and widening the DSC peak fishersci.caguidetopharmacology.orgmims.comnewdrugapprovals.org.

DSC has been an accepted method for absolute purity determination in pharmaceutical components since the mid-1960s guidetopharmacology.orgnih.gov. It can reliably determine purities ranging from 90 to 100 mol% mims.com. For trospium chloride, DSC has been successfully utilized for purity assessment, yielding values typically within the range of 98.5% to 101.5%. This technique is particularly valuable for its ability to quickly analyze the absolute purity of chemical compounds in a single run, often without the need for a reference standard newdrugapprovals.org.

For DSC to be an appropriate method for purity determination, certain conditions must be met: the compound should be a pure crystalline material, impurities should be soluble in the melted compound but insoluble in its solid state, the melting process must be a first-order transition, and the compound should not form conjugates with solvents fishersci.ca. However, DSC is not suitable if the compound lacks a sharp melting point, decomposes within the defined temperature range, or exhibits other thermal events that interfere with the melting peak nih.gov.

Comprehensive Thermal Analysis Beyond DSC, comprehensive thermal analysis involves a suite of techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Thermal Analysis (DTA), often used in conjunction with DSC. These methods provide a holistic view of a substance's thermal behavior, including its stability, degradation pathways, and polymorphic transformations.

Studies on trospium chloride and similar quaternary ammonium compounds, such as tiemonium (B1683158) methylsulphate, have employed TGA/DTG, DTA, and DSC to evaluate their thermal characteristics. TGA measures the change in mass of a sample as a function of temperature or time, indicating decomposition or desolvation events. DTA measures the temperature difference between a sample and a reference as they are heated, revealing endothermic and exothermic processes. The combination of these techniques helps in understanding the solid-state characteristics, assessing quality control, and evaluating the stability of APIs. Trospium chloride is known to exhibit high thermal stability, which is a crucial factor for its manufacturing and storage, and thermal analysis confirms this characteristic.

Validation Parameters for Analytical Assays (Specificity, Linearity, Precision, Accuracy, Robustness, Limit of Detection/Quantification)

Validation of analytical assays is a fundamental requirement in pharmaceutical development to ensure that a method is suitable for its intended use and consistently produces reliable, accurate, and precise results. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), outline the key parameters for method validation.

Specificity Specificity, also known as selectivity, is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. For trospium chloride, the development of stability-indicating methods, such as Ultra-Fast Liquid Chromatography (UFLC) and High-Performance Liquid Chromatography (HPLC), is crucial to ensure that the drug peak is well-separated from any potential degradation products. Forced degradation studies, involving exposure to stress conditions like acid, alkali, oxidation, heat, and photolysis, are performed to generate degradation products and demonstrate the method's ability to resolve them from the main analyte.

Linearity Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. This is typically demonstrated by generating a calibration curve using a series of known concentrations of the analyte. For trospium chloride, various analytical methods have shown excellent linearity across different concentration ranges:

Table 1: Linearity Data for Trospium Chloride Analytical Methods

| Analytical Method | Concentration Range | Correlation Coefficient (r or R²) | Citation |

| RP-UFLC | 10–300 μg/ml | 0.999 | |

| HPLC | 0.5–18 μg/ml | Not specified | |

| UV Spectrophotometry (Simple) | 200–1000 μg/ml | 0.999 | |

| UV Spectrophotometry (First Derivative) | 20–100 μg/ml | 0.999 | |

| RP-HPLC (Simultaneous with Xanomeline) | Not specified | 0.99988 | |

| UV Spectrophotometry | 10-70 μg/ml | Not specified |

Precision Precision expresses the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Evaluates the precision within the same laboratory but under different conditions, such as different days, analysts, or equipment.

For trospium chloride, analytical methods have consistently demonstrated high precision. For instance, a stability-indicating RP-UFLC method reported Relative Standard Deviation (%RSD) values well below 2% for both repeatability and intermediate precision, confirming the method's precision. Another RP-HPLC method for simultaneous quantification of trospium chloride and xanomeline achieved a %RSD of less than 0.8%, indicating excellent precision.

Accuracy Accuracy is the closeness of agreement between the value accepted as a true value or an accepted reference value and the value found by the method. It is often determined by applying the method to samples with known amounts of analyte or by performing recovery experiments (standard addition method). The accuracy of analytical methods for trospium chloride has been consistently high:

Table 2: Accuracy Data for Trospium Chloride Analytical Methods

| Analytical Method | Mean Recovery (%) | Citation |

| RP-UFLC | 100.52–101.68 | |

| HPLC | 100.40 ± 0.450 | |

| RP-HPLC (Simultaneous with Xanomeline) | 99.4–100.0 | |

| UV Spectrophotometry | Good accuracy (specific values not provided) |

Robustness Robustness is a measure of the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters. This parameter assesses the reliability of the method during normal usage. For trospium chloride, studies have shown that methods like RP-UFLC are robust to minor changes in parameters such as flow rate, detection wavelength, and mobile phase composition. Similarly, an RP-HPLC method for simultaneous quantification with xanomeline demonstrated robustness under varied chromatographic conditions, ensuring consistent results despite minor operational fluctuations.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. It represents the point at which the analyte is discernible from background noise.

Limit of Quantification (LOQ): The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. The LOQ is typically higher than the LOD and is crucial for quantifying impurities or very low concentrations of the drug substance.

These validation parameters collectively ensure that analytical methods used for trospium chloride are reliable, consistent, and fit for their intended purpose in quality control and research.

Formulation Sciences and Drug Delivery Systems Research

Intravesical Drug Delivery Systems Research and Localized Pharmacokinetics

The pharmacokinetic profile of trospium (B1681596) chloride presents distinct advantages for intravesical administration. Oral bioavailability of trospium chloride is notably poor, typically less than 10%, and its absorption is further diminished by food intake auanews.netnih.govnih.gov. Furthermore, the compound is predominantly eliminated from the body in its unchanged form via renal excretion auanews.netnih.govopenaccessjournals.comresearchgate.net. These characteristics make intravesical delivery a highly attractive approach, as it facilitates the achievement of high local concentrations within the bladder while minimizing systemic absorption auanews.netopenaccessjournals.comrjpbcs.com. This localized action is crucial for reducing the potential for systemic anticholinergic side effects, including those affecting the central nervous system auanews.netopenaccessjournals.com.